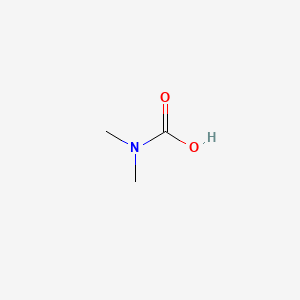

Dimethylcarbamic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of dimethylcarbamic acid derivatives involves complex chemical processes that aim to produce compounds with neuroprotective therapeutic potentials, such as for the treatment of Alzheimer's disease. One notable synthesis is that of dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), designed to inhibit acetylcholinesterase activity and induce a dose-dependent increase in Ach levels. SP-04 and its metabolite exhibit antioxidant properties and protect neuronal cells against various toxicities, suggesting a multi-target therapeutic approach for neuroprotection (Lecanu et al., 2010).

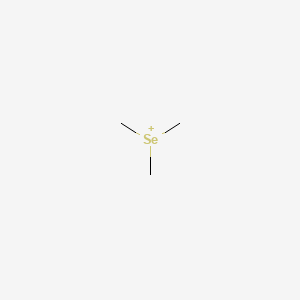

Molecular Structure Analysis

Dimethylcarbamic acid derivatives, like dimethylammonium-dimethylcarbamate (dimcarb), are distinguished by their unique molecular aggregation and thermal behavior. Dimcarb, in particular, is a distillable liquid that showcases highly structured molecular behavior dependent on temperature, with properties investigated through various physical methods, indicating weak bonding between dimethylamine and carbondioxide (Schroth, Schädler, & Andersch, 2010).

Chemical Reactions and Properties

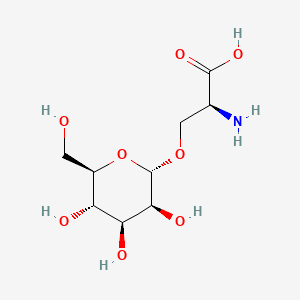

Dimethylcarbamic acid undergoes various chemical reactions, including methylation reactions where dimethylcarbonate acts as a "green" reagent for transferring methyl groups to carboxylic acids. This process highlights dimethylcarbonate's potential as a nontoxic and efficient methylating agent, maintaining high selectivity and mild reaction conditions to preserve stereochemistry (Ji, Sweeney, Zoglio, & Gorin, 2013).

Physical Properties Analysis

The physical properties of dimethylcarbamic acid derivatives are closely related to their molecular structure, showcasing a range of behaviors in solid and liquid states. For instance, the study of supramolecular synthons of related compounds offers insights into their structural patterns, including hydrate formation and crystalline structures, which directly influence their physical properties and intermolecular interactions (Luo, Xu, & Sun, 2013).

Chemical Properties Analysis

The chemical properties of dimethylcarbamic acid and its derivatives are characterized by their reactivity and interaction with other chemical entities. The catalytic methyl transfer from dimethylcarbonate to carboxylic acids demonstrates the versatility of dimethylcarbamic acid derivatives in organic synthesis, providing a safer alternative to traditional methylation reagents and enabling a wide range of chemical transformations with environmental benefits (Memoli, Selva, & Tundo, 2001).

Applications De Recherche Scientifique

Pharmacological Correction of Liver Tissue Damage : The zinc complex of 1-butylvioluric acid has been studied for its protective influence on liver tissue culture damaged by convulsive poisons, including a compound derived from dimethylcarbamic acid. This research suggests potential pharmacological applications in mitigating liver damage caused by such poisons (Kolbasova et al., 2023).

Structural and Aggregation Properties : Research on dimethylammonium-dimethylcarbamate (dimcarb) and similar compounds highlights their unique structural, molecular aggregation, and thermal behavior. These properties are crucial for understanding their applications in various scientific and industrial processes (Schroth et al., 2010).

Neurotoxicity of Pesticidal Carbamates : Dimethylcarbamic acid derivatives are part of the carbamates group used in pesticides. These compounds' neurotoxic effects are a significant concern, particularly their potential to inhibit cholinesterase, which is vital for nerve function (Miller, 1982).

Chemical Kinetics and Stability Studies : Studies on the elimination kinetics and stability of ethyl N,N-dimethylcarbamates in the gas phase contribute to a deeper understanding of these compounds' chemical behaviors. This knowledge is essential for their application in chemical synthesis and industrial processes (CarlosJ.Marcano et al., 2006).

Molecular Dynamic Structure : Research into the dynamic structure behavior of dimethylamine-carbondioxide complexes, including dimethylcarbamic acid, offers insights into their molecular interactions and potential applications in chemical processes (Radeglia et al., 1989).

Role in Chemical Reactions : Dimethylcarbamic acid plays a critical role in various chemical reactions, including isomerization processes and interactions with different enzymes. These reactions are significant for understanding biochemical processes and developing pharmaceutical agents (Pastushenko et al., 1983).

Propriétés

IUPAC Name |

dimethylcarbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLVWMUCHSLGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222928 | |

| Record name | Carbamic acid, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethylcarbamic acid | |

CAS RN |

7260-94-8 | |

| Record name | N,N-Dimethylcarbamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7260-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007260948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

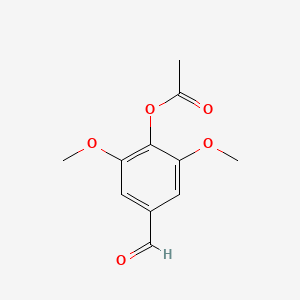

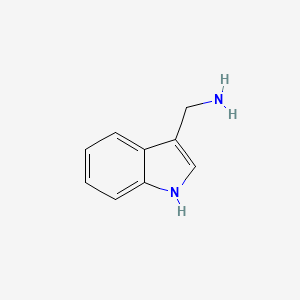

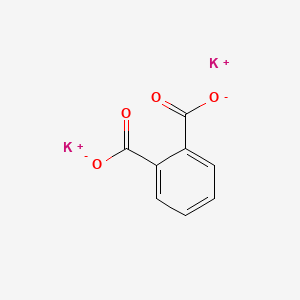

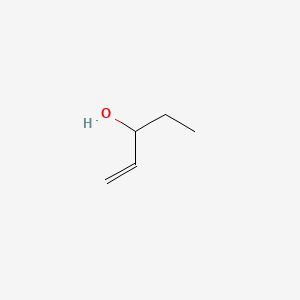

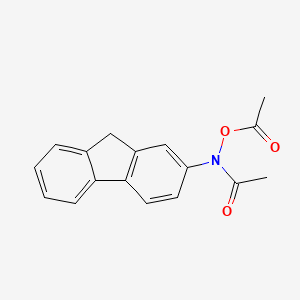

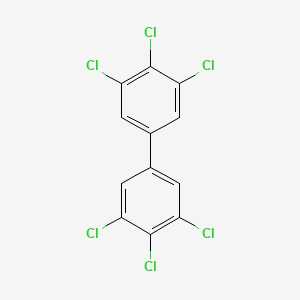

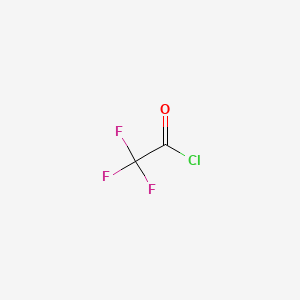

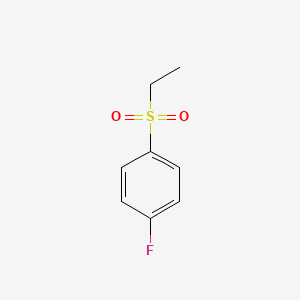

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.